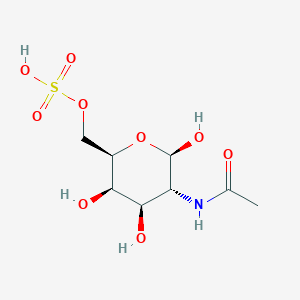

N-Acetyl-D-galactosamine 6-sulfate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El N-acetil-beta-D-galactosamina 6-sulfato se puede sintetizar haciendo reaccionar N-acetil-beta-D-galactosamina con un complejo de trióxido de azufre-piridina en un disolvente apropiado . La reacción generalmente ocurre en condiciones suaves para evitar la degradación de la parte de azúcar.

Métodos de Producción Industrial

Los métodos de producción industrial para el N-acetil-beta-D-galactosamina 6-sulfato no están bien documentados en la literatura. Es probable que la síntesis a gran escala implique condiciones de reacción similares a las de la síntesis de laboratorio, con optimización para rendimiento y pureza.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of GalNAc-6S occurs under both enzymatic and chemical conditions, with the sulfate ester bond being the primary target.

Enzymatic Hydrolysis

GalNAc-6S is a substrate for N-acetylgalactosamine-6-sulfatase (GALNS) , a lysosomal enzyme essential for GAG degradation. Key enzymatic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 3.8–4.0 | |

| Km (GalNAc-6S) | 8 µM | |

| Inhibition constant (SO₄²⁻) | 35 µM | |

| Inhibition constant (PO₄³⁻) | 200 µM |

GALNS activity is calcium-dependent, with structural modeling identifying conserved residues (Asp17, Asp18, Asp277, Asn278) critical for Ca²⁺ binding and catalytic function . Competitive inhibition by sulfate and phosphate ions underscores the enzyme’s specificity for sulfated substrates .

Chemical Hydrolysis

Under acidic or alkaline conditions, the sulfate group is cleaved non-enzymatically:

-

Acidic Hydrolysis : Protonation of the sulfate oxygen weakens the S–O bond, yielding N-acetyl-D-galactosamine (GalNAc) and free sulfate .

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions results in sulfate elimination .

Oxidation Reactions

GalNAc-6S undergoes oxidation at hydroxyl groups, forming ketones or aldehydes. Common oxidizing agents and conditions include:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (Potassium permanganate) | GalNAc-6S ketone derivatives | Acidic, room temp |

| CrO₃ (Chromium trioxide) | GalNAc-6S aldehyde derivatives | Mild acidic conditions |

Oxidation is structure-dependent, with the C6 sulfate group influencing reactivity at adjacent hydroxyls .

Substitution Reactions

The sulfate group can be replaced by nucleophiles under controlled conditions:

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Amines | NH₃ in polar aprotic solvent | N-acetylgalactosamine-6-amine |

| Thiols | RSH with base catalysis | N-acetylgalactosamine-6-thioether |

Substitution reactions are less common in biological systems but are exploited in synthetic chemistry for modifying sulfated sugars .

Comparative Reactivity with Analogues

GalNAc-6S exhibits distinct reactivity compared to positional isomers:

| Compound | Sulfate Position | Key Reactivity Differences |

|---|---|---|

| GalNAc-4-sulfate | C4 | Resistant to GALNS; degraded by GalNAc-4-sulfatase |

| GlcNAc-6-sulfate | C6 (glucosamine) | Substrate for GlcNAc-6-sulfatase, not GALNS |

The C6 sulfate in GalNAc-6S ensures specificity for GALNS, while analogues like GalNAc-4-sulfate are processed by other sulfatases .

Biological and Clinical Implications

-

Lysosomal Storage Disorders : GALNS deficiency causes Morquio A syndrome (MPS IVA), characterized by impaired GAG degradation and systemic accumulation of GalNAc-6S .

-

Enzyme Replacement Therapy : Recombinant GALNS (e.g., elosulfase alfa) hydrolyzes accumulated GalNAc-6S, improving clinical outcomes .

-

Biomarker Potential : Elevated serum GALNS levels correlate with cancers (e.g., lung, liver), highlighting its diagnostic utility .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Substrate for Enzyme Characterization

GalNAc-6S is primarily used as a substrate to identify and characterize N-acetylgalactosamine sulfatases (GALNS). These enzymes are crucial for the degradation of glycosaminoglycans, such as chondroitin sulfate and keratan sulfate, which are important components of the extracellular matrix. The activity of GALNS can be assessed using GalNAc-6S to understand enzyme kinetics and substrate specificity .

1.2 Role in Lysosomal Storage Disorders

Deficiencies in GALNS lead to Morquio A syndrome (MPS IVA), a lysosomal storage disorder characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate. Studies have shown that measuring the activity of GALNS on GalNAc-6S can help diagnose this condition. For instance, fibroblast extracts from Morquio patients exhibit significantly reduced GALNS activity compared to healthy controls .

Clinical Applications

2.1 Biomarker for Cancer Detection

Recent studies have identified GALNS as a potential biomarker for various cancers, including lung cancer. Elevated serum levels of GALNS have been observed in cancer patients compared to healthy individuals, suggesting its utility in cancer diagnostics . A study involving 170 serum samples demonstrated that GALNS levels were significantly higher in patients with lung cancer, breast cancer, and other malignancies, indicating its potential as a general biomarker .

2.2 Therapeutic Target in Cancer Treatment

Research has indicated that GALNS may play a role in cancer progression through its involvement in cellular signaling pathways. Specifically, silencing GALNS expression has been shown to inhibit tumor growth in nasopharyngeal carcinoma models by inducing autophagy via the PI3K–AKT–mTOR signaling pathway . This suggests that targeting GALNS could be a promising therapeutic strategy for certain cancers.

Enzyme Replacement Therapy

3.1 Treatment for Lysosomal Storage Diseases

Given its role in MPS IVA, GalNAc-6S is also significant in enzyme replacement therapies (ERT). Recombinant human GALNS is being explored as a treatment option for patients with Morquio A syndrome. The administration of recombinant GALNS aims to restore enzyme activity and reduce the accumulation of glycosaminoglycans in affected tissues .

Data Table: Summary of Applications

Case Studies

4.1 Morquio A Syndrome Diagnosis

In a clinical study involving fibroblast cultures from patients with Morquio A syndrome, researchers measured GALNS activity using GalNAc-6S as a substrate. The results indicated that affected individuals had significantly lower enzyme activity compared to healthy controls, confirming the utility of GalNAc-6S in diagnosing lysosomal storage disorders .

4.2 Cancer Biomarker Research

A comprehensive analysis of serum samples from cancer patients revealed that elevated levels of GALNS correlated with disease presence and progression. This study supports the hypothesis that GalNAc-6S and its associated sulfatase may serve as effective biomarkers for early cancer detection .

Mecanismo De Acción

El N-acetil-beta-D-galactosamina 6-sulfato ejerce sus efectos principalmente a través de su interacción con enzimas específicas. Por ejemplo, es un sustrato para la N-acetilgalactosamina-6-sulfatasa, que cataliza la escisión del grupo sulfato . Esta interacción es crucial para la degradación de los glucosaminoglucanos, que son componentes esenciales de la matriz extracelular .

Comparación Con Compuestos Similares

Compuestos Similares

N-acetil-beta-D-galactosamina 4-sulfato: Estructura similar pero con el grupo sulfato en la posición 4.

N-acetil-beta-D-glucosamina 6-sulfato: Estructura similar pero con una cadena de glucosamina en lugar de galactosamina.

Singularidad

El N-acetil-beta-D-galactosamina 6-sulfato es único debido a su posición específica del grupo sulfato, que influye en su interacción con las enzimas y su papel en los procesos biológicos .

Actividad Biológica

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is a sulfated monosaccharide that plays a significant role in various biological processes, particularly in the context of lysosomal enzyme activity and glycosaminoglycan metabolism. This article explores the biological activity of GalNAc-6S, focusing on its enzymatic interactions, clinical implications, and relevant research findings.

Structure and Function

GalNAc-6S is a derivative of N-acetyl-D-galactosamine, which is modified by the addition of a sulfate group at the 6-position. This modification is crucial for its function as a substrate for specific sulfatases, particularly N-acetylgalactosamine-6-sulfatase (GALNS), which catalyzes the removal of sulfate groups from glycosaminoglycans such as keratan sulfate and chondroitin-6-sulfate. The structural characteristics of GalNAc-6S enable it to participate in various biochemical pathways, including those involved in cellular signaling and extracellular matrix formation.

Enzymatic Activity

N-acetylgalactosamine-6-sulfatase (GALNS) is an enzyme that specifically targets GalNAc-6S. The enzyme's activity is essential for degrading glycosaminoglycans in lysosomes. Deficiencies in GALNS lead to the accumulation of substrates, resulting in lysosomal storage diseases such as Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome.

Kinetic Properties

The kinetic parameters of GALNS have been studied extensively:

| Parameter | Value |

|---|---|

| Optimal pH | 3.8 - 4.0 |

| Km (GalNAc-6S) | 8 µM |

| Km (Gal-6S) | 13 µM |

| Inhibition Constants | Sulfate: 35 µM |

| Phosphate: 200 µM |

These parameters indicate that GALNS has a high affinity for its substrates under acidic conditions typical of lysosomal environments .

Clinical Implications

The deficiency of GALNS leads to MPS IVA, characterized by skeletal dysplasia, corneal clouding, and other systemic manifestations. The accumulation of keratan sulfate and chondroitin-6-sulfate due to impaired degradation results in progressive morbidity. Enzyme replacement therapy with elosulfase alfa has been developed to address this deficiency, demonstrating improved clinical outcomes in treated patients .

Case Studies

- Patient Response to Enzyme Replacement Therapy : A study involving MPS IVA patients showed significant improvements in mobility and respiratory function after receiving elosulfase alfa. Regular assessments indicated a reduction in urinary keratan sulfate levels, correlating with improved clinical symptoms .

- Genetic Analysis : Genetic studies have identified over 148 mutations in the GALNS gene associated with MPS IVA. These mutations impact the enzyme's stability and activity, leading to varying clinical presentations among affected individuals .

Research Findings

Recent research has focused on understanding the structure-function relationship of GALNS:

- Structural Insights : X-ray crystallography studies revealed that the active site of GALNS contains a positively charged trench suitable for binding polyanionic substrates like GalNAc-6S. Key residues involved in catalysis include Asp39, Arg83, and His236 .

- Pharmacokinetics : Studies on recombinant human GALNS demonstrated effective tissue distribution following intravenous administration in MPS IVA mouse models. The enzyme was taken up by multiple tissues, including bone and liver, indicating its potential for systemic therapeutic effects .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFVEEAIYIOATH-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331482 | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157296-99-6 | |

| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.